molecular formula C12H15N3OS B1327024 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 1134335-21-9

5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1327024
M. Wt: 249.33 g/mol
InChI Key: DXEGKLFXEHWCLC-UHFFFAOYSA-N
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Description

The compound 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The structure of the compound suggests that it may have potential as a pharmacological agent, given the historical significance of triazole derivatives in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides with various reagents. For instance, the synthesis of related compounds has been achieved by reacting thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles . Another method includes the cyclization of potassium dithiocarbazinate with hydrazine hydrate . These methods highlight the versatility in synthesizing triazole derivatives, which could be applied to the synthesis of 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography . The presence of intermolecular hydrogen bonds and other supramolecular interactions can significantly influence the stability and properties of these compounds .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and condensation to form a wide array of products with different substituents affecting their biological activity . The reactivity of the thiol group in the triazole ring is a key feature that allows for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting point, and biological activities . For example, the introduction of methoxy and phenyl groups has been shown to confer anti-inflammatory properties . Theoretical calculations, such as density functional theory (DFT), can predict various properties, including vibrational frequencies, molecular electrostatic potentials, and non-linear optical properties .

Scientific Research Applications

DNA Methylation Inhibition

4-substituted 4H-1,2,4-triazole-3-thiol derivatives, including structures related to 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol, have been synthesized for potential anti-tumor activities. These compounds have shown effects on the methylation level of tumor DNA, which is significant for cancer research and treatment. The introduction of benzylsulfanylethyl groups in the 5-position of the heterocycle, similar to the phenoxymethyl group in the compound of interest, plays a role in this activity (Hovsepyan et al., 2018).

Urease and Anti-Proliferative Activity

1,2,4-triazoles, like the compound , have been synthesized and evaluated for their urease inhibitory and anti-proliferative activities. This research is crucial in developing treatments for diseases where urease activity and cell proliferation are factors, such as certain cancers and bacterial infections. One specific derivative demonstrated notable urease inhibition, which underscores the potential of such compounds in medicinal chemistry (Ali et al., 2022).

Anti-Inflammatory and Analgesic Properties

Compounds with a 1,2,4-triazole structure have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research highlights the potential of such compounds in developing new treatments for conditions involving inflammation and pain. The structural similarity to 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol suggests possible relevance in pharmacological applications (Hunashal et al., 2014).

Antioxidant Activity

Triazole derivatives, akin to the compound of interest, have been synthesized and screened for their antioxidant activity. The presence of specific substituent groups, similar to the phenoxymethyl group, can significantly influence their efficacy as antioxidants. This research is pertinent to diseases where oxidative stress plays a critical role (Maddila et al., 2015).

Antimicrobial Activity

The 1,2,4-triazole moiety in compounds similar to 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been evaluated for antimicrobial activity. This is important for the development of new antibacterial and antifungal agents. The structural framework of such compounds plays a crucial role in their effectiveness against various microbial strains (Hunashal & Satyanarayana, 2012).

Corrosion Inhibition

Triazole derivatives have been explored as corrosion inhibitors, particularly for mild steel in acidic environments. The structural elements of these compounds, including features analogous to the compound , contribute to their performance as corrosion inhibitors, which is significant for industrial applications (Ansari et al., 2014).

properties

IUPAC Name

3-(phenoxymethyl)-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-8-15-11(13-14-12(15)17)9-16-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEGKLFXEHWCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167079
Record name 2,4-Dihydro-5-(phenoxymethyl)-4-propyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol

CAS RN

1134335-21-9
Record name 2,4-Dihydro-5-(phenoxymethyl)-4-propyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134335-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(phenoxymethyl)-4-propyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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